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Experimental Data on Amorfrutins

The following tables summarize the key experimental findings from the research. Please note that the most

potent compound studied in vivo was Amerfrutin B [1].

Table 1: In Vitro Binding and Activation of PPARYy by Selected Amorfrutins

PPARy Binding PPARy

o ) o Efficacy (% vs. Selectivity
Compound Affinity (Ki, Activation .
Rosiglitazone) (PPARYy vs. ald)
nM) (ECso, pM)
Amorfrutin 1 (A1) 236 nM 0.458 pM 39% >100-fold selective
[2]
Amorfrutin B 19 nM Not Detailed Not Detailed High (Micromolar
binding to a/d) [1]
Rosiglitazone 7nM 0.002 uyM 100% (Full Agonist) Not Detailed [1]
(TZD Drug)
Pioglitazone 584 nM Not Detailed Not Detailed Not Detailed [2]
(TZD Drug)
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Table 2: In Vivo Anti-diabetic Efficacy of Amorfrutin B in Mouse Models

Amorfrutin B Effect (vs. Diabetic

Parameter Animal Model Dose & Duration
Control)

Insulin Strongly improved [2] Diet-induced obese & 100 mg/kg/day for

Sensitivity db/db mice [2] 27 days [1]

Glucose Considerably improved [1] High-fat-diet-fed 100 mg/kg/day for

Tolerance C57BL/6 mice [1] 27 days [1]

Blood Lipids Improved (triacylglycerols, NEFA, High-fat-diet-fed 100 mg/kg/day for
cholesterol) [1] C57BL/6 mice [1] 27 days [1]

Weight Gain No induction [2] [1] Diet-induced obese & 100 mg/kg/day for

Liver Toxicity Liver-protecting properties [1]

Adverse
Effects

No hepatotoxicity, weight gain, or
fluid retention [2] [1]

db/db mice [2]

High-fat-diet-fed
C57BL/6 mice [1]

Diet-induced obese &
db/db mice [2]

27 days [1]

100 mg/kg/day for
27 days [1]

100 mg/kg/day for
27 days [1]

Experimental Protocols for In Vivo Studies

The efficacy of amorfrutins is typically validated through a series of standardized in vivo experiments.

Below is a general workflow and detailed methodology based on the published protocols [1] [3].
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Detailed Methodological Steps:

¢ Animal Model Induction:

o Insulin Resistance Model: Young male C57BL/6 mice are fed a high-fat diet (HFD), typically
for 10-12 weeks, to induce obesity and insulin resistance [1].

o Pharmacological Model: Diabetes can also be induced in rats or mice by a single
intraperitoneal injection of Streptozotocin (STZ), often preceded by Nicotinamide (NA), which
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destroys pancreatic [3-cells. Animals with confirmed hyperglycemia (e.g., blood glucose >11
mmol/L) are used [3].

¢ Treatment Protocol:

o After the disease phenotype is established, animals are uniformly distributed into experimental
groups (e.g., n=10-13 for mice).

o Groups typically include a non-diabetic control, a diabetic (vehicle) control, one or more
groups treated with the test compound (amorfrutin), and a positive control group (e.g.,
treated with rosiglitazone or glibenclamide) [1] [3].

o The compound is administered daily, often mixed with food. A common dose for amorfrutin B is
100 mg per kg of body weight per day for a duration of about 4 weeks [1].

¢ Metabolic Phenotyping:

o Fasting Blood Glucose & Body Weight: Measured at regular intervals (e.g., weekly) [3].

o Insulin Sensitivity Test (IPIST): Performed after a short fast. Insulin is injected
intraperitoneally, and blood glucose levels are measured from the tail vein at regular intervals
(e.g., 0, 15, 30, 60, 90 minutes) [1].

o Oral Glucose Tolerance Test (OGTT): Conducted after an overnight fast. A glucose solution is
administered orally, and blood glucose is measured over time (e.g., 0, 30, 60, 90, 120 minutes).
The total glycemic response is calculated as the Area Under the Curve (AUC) [1] [3].

¢ Terminal Analysis:

o At the end of the study, animals are fasted and euthanized. Blood is collected via cardiac
puncture for plasma analysis (insulin, lipids, liver enzymes, adipokines). Tissues like liver,
adipose tissue, and muscle are collected for further molecular analysis (e.g., gene expression,
lipid content) [1] [3].

o Key Calculations:

= HOMA-IR: Insulin resistance is calculated using the Homeostasis Model Assessment:
HOMA-IR = [Fasting Glucose (mmol/L) x Fasting Insulin (pmol/L)] /
156 [3].

Mechanism of Action: PPARy Pathway

Amorfrutins exert their anti-diabetic effects by acting as Selective PPARy Modulators (SPPARyMs). The
following diagram illustrates this targeted pathway and how it differs from the action of full agonists like
TZDs [2] [4].
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Key Mechanism Insights:

e Selective PPARy Modulation: Unlike synthetic TZDs (e.g., rosiglitazone) that are full agonists,
amorfrutins are partial agonists. They bind to the PPARYy ligand-binding domain but induce a
different conformational change. This leads to the selective recruitment of only a subset of co-
activators (e.g., TRAP220) and the release of corepressors (NCoR), resulting in a distinct gene
expression profile [2].

e Gene Expression Profile: This selective modulation means amorfrutins upregulate genes beneficial
for insulin sensitivity (e.g., SLc2a4 (GLUT4), Fabp4, Nr1h3) but do not strongly activate genes
involved in adipogenesis and lipid storage, which are linked to the side effects of TZDs [2].

¢ Blocking Phosphorylation: A critical mechanism involves blocking the phosphorylation of PPARYy at
serine 273 (S273) by Cdk5. This specific phosphorylation is induced by inflammatory stimuli and is
associated with insulin resistance. By blocking it, amorfrutins and similar non-agonist ligands can
improve insulin sensitivity without the side effects of full activation [4].
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Conclusion for Research Professionals

In summary, amorfrutins represent a promising class of natural product-derived Selective PPARYy
Modulators. The most significant in vivo data available is for Amorfrutin B, which demonstrates potent
glucose-lowering and insulin-sensitizing effects in established mouse models of diabetes and obesity,

comparable to synthetic TZDs.

The key advantage lies in its superior safety profile, as treatment does not induce the weight gain,
hepatotoxicity, or fluid retention typically associated with full PPARy agonists. This is attributed to its unique

mechanism of selective receptor modulation and inhibition of S273 phosphorylation.

It is important to note that much of the core mechanistic and in vivo research was published around 2012-
2013. For a comprehensive and up-to-date literature review, I recommend searching recent publications for

any follow-up studies, clinical trials, or synthetic derivatives based on the amorfrutin scaffold.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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